N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization to form the desired pyrrolo[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the N,N-dimethyl substitution.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Uniqueness
N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-4-6-11-9-7(8)3-5-10-9/h3-6H,1-2H3,(H,10,11) |
InChI Key |
OBXZNRPLIWKLRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CNC2=NC=C1 |
Origin of Product |
United States |
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